1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of pyrazole derivatives with pyrrolidinone intermediates. One common method involves the alkylation of pyrazole with a suitable pyrrolidinone derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopyrrolidin-1-yl)ethyl Acrylate
- (2-Oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester
- Pyrrolidine-2-one derivatives
Uniqueness
1-(2-(2-Oxopyrrolidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid is unique due to its combined pyrazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-[2-(2-oxopyrrolidin-1-yl)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c14-9-2-1-3-12(9)4-5-13-7-8(6-11-13)10(15)16/h6-7H,1-5H2,(H,15,16) |
InChI Key |
KHDRYXLSLYDPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
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